(R)-citalopram
Overview
Description
(R)-citalopram is one of the enantiomers of citalopram, which is a racemic mixture used as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety. Citalopram itself consists of a 1:1 mixture of the R(-)- and S(+)-enantiomers, with the pharmacological activity primarily attributed to the S-enantiomer, known as escitalopram . The R-enantiomer has been shown to counteract the activity of the S-enantiomer, which has implications for the clinical efficacy of citalopram compared to escitalopram .
Synthesis Analysis
The synthesis of citalopram and its enantiomers is not detailed in the provided papers. However, the structure-activity relationships for citalopram and its analogues have been explored, which involves the design and synthesis of various substituted citalopram analogues to evaluate their binding affinities and selectivities at monoamine transporters . This research is crucial for understanding the molecular interactions of citalopram and its enantiomers with the serotonin transporter (SERT).
Molecular Structure Analysis
The molecular structure of citalopram includes a dihydroisobenzofuran ring with a fluorophenyl group and a dimethylaminopropyl side chain . The R- and S-enantiomers are non-superimposable mirror images of each other, with the S-enantiomer having a higher affinity for the SERT . The structure-activity relationship studies have shown that modifications to the citalopram structure can significantly affect the binding affinity and selectivity for SERT over other transporters .
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving (R)-citalopram. However, the interaction of R-citalopram with the serotonin transporter has been studied, revealing that it has a significant affinity only for the allosteric site of the transporter, which regulates the affinity of the ligand for the active site responsible for serotonin reuptake inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-citalopram are not explicitly discussed in the provided papers. However, the pharmacokinetic interaction between the R- and S-enantiomers has been investigated, showing that R-citalopram does not affect the extracellular levels of escitalopram, indicating that it does not exert its effect via a pharmacokinetic interaction . The properties of citalopram and its enantiomers are crucial for their distribution, metabolism, and excretion, which in turn affect their pharmacological efficacy.
Relevant Case Studies
Clinical trials and non-clinical studies have consistently shown better efficacy with escitalopram than with citalopram, including higher rates of response and remission, and faster time to symptom relief . In animal models, the R-enantiomer has been shown to have no antidepressive potential on its own, and when associated with escitalopram, the prohedonic effects disappear . These findings suggest that the presence of R-citalopram limits the therapeutic effect and reduces the speed of action of citalopram .
Scientific Research Applications
Anxiolytic-Like Effects in Animal Models (R)-citalopram, in comparison to its S-enantiomer escitalopram and other antidepressants, has been studied for its anxiolytic-like effects in animal models. A study by Fish et al. (2004) demonstrated that (R)-citalopram at doses of 1-10 mg/kg reduced ultrasonic vocalizations in mouse pups, indicative of anxiolytic-like effects, although it was less potent than escitalopram and other antidepressants in this regard. This study suggested that (R)-citalopram might have some influence on anxiety-related behaviors, albeit weaker than its S-enantiomer (Fish, Faccidomo, Gupta, & Miczek, 2004).
Interference with Serotonergic Neurotransmission Research has also focused on how (R)-citalopram interacts with serotonergic neurotransmission. Mørk et al. (2003) found that while escitalopram increased extracellular serotonin levels in the frontal cortex of rats, (R)-citalopram did not affect these levels and could counteract the escitalopram-induced increase in serotonin. This suggests that (R)-citalopram can modulate the serotonergic effects of escitalopram, potentially impacting its efficacy (Mørk, Kreilgaard, & Sánchez, 2003).
Impact on Neuronal Firing and Serotonin Transporter In the context of neuronal activity, studies have shown that (R)-citalopram can influence neuronal firing rates and serotonin transporter (SERT) dynamics. Matthaeus et al. (2016) explored how escitalopram’s effects on serotonergic neuronal firing and serotonin transporter localization were influenced by (R)-citalopram, suggesting a complex interaction at the molecular level that impacts antidepressant efficacy (Matthaeus, Haddjeri, Sánchez, Martí, Bahri, Rovera, Schloss, & Lau, 2016).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses. It includes information about its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. For a drug, this could include new therapeutic applications, methods to improve its efficacy, or strategies to reduce its side effects.
properties
IUPAC Name |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQXVZVJXJVFP-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317195 | |
Record name | (-)-Citalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679166 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(R)-citalopram | |
CAS RN |
128196-02-1 | |
Record name | (-)-Citalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128196-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Citalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CITALOPRAM, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TH2C9NJHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.